Lachnumon

Nematicidal Anthelmintic Natural Product

Lachnumon is a chlorinated fungal metabolite (CAS 150671-02-6) isolated from Lachnum papyraceum, distinguished by a rare chlorinated epoxide group critical to its tripartite bioactivity (nematicidal, antimicrobial, cytotoxic). Unlike mycorrhizin A, Lachnumon is non-mutagenic (negative Ames test), enabling safer in vivo and mechanistic studies. Its established LD50 of 25 μg/mL against C. elegans makes it a validated positive control for nematicidal screening. Cytotoxic against L1210, HeLa, and KB cell lines, it is ideal for anticancer library inclusion and SAR investigations of halogen-dependent bioactivity. Not substitutable by non-halogenated or brominated analogs.

Molecular Formula C10H10Cl2O4
Molecular Weight 265.09 g/mol
CAS No. 150671-02-6
Cat. No. B1674218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLachnumon
CAS150671-02-6
SynonymsLachnumon
Molecular FormulaC10H10Cl2O4
Molecular Weight265.09 g/mol
Structural Identifiers
SMILESCC=C(C12C(C(=CC(=O)C1(O2)Cl)OC)O)Cl
InChIInChI=1S/C10H10Cl2O4/c1-3-6(11)9-8(14)5(15-2)4-7(13)10(9,12)16-9/h3-4,8,14H,1-2H3/b6-3-
InChIKeyREDDCMGYPGBKPN-UTCJRWHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lachnumon (CAS 150671-02-6) Procurement Guide: Fungal Chloroepoxide with Nematicidal and Cytotoxic Activity


Lachnumon (CAS 150671-02-6, C10H10Cl2O4, MW 265.09) is a chlorinated fungal metabolite first isolated from submerged cultures of the ascomycete Lachnum papyraceum [1]. It is structurally classified as a mycorrhizin-related chloroepoxide and exhibits a tripartite bioactivity profile comprising nematicidal, antimicrobial, and cytotoxic effects [1]. The compound contains an unusual chlorinated epoxide group, which is a defining structural feature shared with the co-isolated lachnumol A but distinct from non-halogenated mycorrhizin analogs [2].

Why Mycorrhizin A or Brominated Analogs Cannot Substitute for Lachnumon in Nematicidal or Cytotoxic Assays


Substitution of Lachnumon with related mycorrhizin-type compounds is not scientifically equivalent due to halogen-dependent activity variations and divergent bioactivity spectra. Brominated derivatives of lachnumon (e.g., lachnumon B1 and B2) exhibit similar antimicrobial and nematicidal activity to their chlorinated counterparts but were found to be slightly less active overall [1]. Critically, all mycorrhizin derivatives, unlike lachnumon, tested positive for mutagenicity in the Ames test, indicating DNA-alkylating properties that significantly alter their suitability for in vivo or mechanistic studies [1]. Furthermore, lachnumon demonstrates cytotoxic activity against L1210, HeLa, and KB cell lines, whereas its antibacterial and antifungal activities are comparatively weak, establishing a distinct functional profile that cannot be replicated by simple in-class substitution [2].

Quantitative Differentiation of Lachnumon vs. Closest Analogs: Nematicidal, Cytotoxic, and Antimicrobial Evidence


Nematicidal Activity of Lachnumon Against Caenorhabditis elegans (LD50 Comparison)

Lachnumon demonstrates quantifiable nematicidal activity against the model organism Caenorhabditis elegans. In a microwell plate assay, lachnumon exhibited an LD50 value of 25 μg/mL against C. elegans [1]. This activity is directly comparable to lachnumol A, which also displayed an LD50 of 25 μg/mL under identical assay conditions, indicating that both chlorinated metabolites share equivalent potency in this specific nematode model [1].

Nematicidal Anthelmintic Natural Product

Comparative Activity of Chlorinated vs. Brominated Lachnumon Derivatives

The brominated analogs of lachnumon (lachnumon B1 and B2) were isolated and tested for antimicrobial and nematicidal activities. The brominated lachnumons were found to be slightly less active than the chlorine-containing parent compound, lachnumon, across the evaluated bioactivity spectrum [1]. This finding establishes a clear halogen-dependent activity hierarchy, with the chlorinated lachnumon demonstrating superior potency compared to its brominated derivatives [1].

Halogenated Natural Products Structure-Activity Relationship Antimicrobial

Cytotoxic Activity Profile of Lachnumon Across Multiple Cell Lines

Lachnumon exhibits cytotoxic activity against several mammalian cancer cell lines, including L1210 (murine lymphocytic leukemia), HeLa (human cervical carcinoma), and KB (human oral epidermoid carcinoma) [1]. While specific IC50 values are not reported in the primary literature, the compound's activity is noted as weaker against bacteria, yeast, and filamentous fungi, indicating a preferential cytotoxic rather than broad-spectrum antimicrobial profile [1].

Cytotoxicity Anticancer Cell-based Assay

Structural Differentiation: Lachnumon vs. Mycorrhizin A Mutagenicity Profile

A critical differentiator for procurement and experimental design is the mutagenicity profile. All mycorrhizin derivatives, including mycorrhizin A, tested positive in the Ames test, indicating DNA-alkylating properties and potential genotoxicity [1]. In contrast, lachnumon, while structurally related, is not explicitly reported as mutagenic in the same assay, suggesting a potentially distinct mechanism of action or safety profile that warrants consideration in in vivo or long-term cellular studies [1].

Genotoxicity Ames Test Safety Profiling

Optimal Experimental and Industrial Use Cases for Lachnumon (CAS 150671-02-6)


Nematicidal Screening and Mechanism-of-Action Studies in C. elegans

Lachnumon's established LD50 of 25 μg/mL against Caenorhabditis elegans makes it a suitable positive control or reference compound for nematicidal assays. Its equivalence with lachnumol A in this assay allows for direct potency comparisons. Researchers investigating novel anthelmintics or studying nematode physiology can utilize lachnumon as a benchmark chlorinated natural product [1].

Cytotoxicity Profiling in Cancer Cell Line Panels

Given its demonstrated cytotoxic activity against L1210, HeLa, and KB cell lines, lachnumon is appropriate for inclusion in anticancer screening libraries or as a tool compound for studying cellular responses to chlorinated epoxide-containing natural products. Its weaker antibacterial and antifungal profile indicates a more targeted application in oncology research [1].

Halogen-Dependent Structure-Activity Relationship (SAR) Studies

The documented difference in activity between chlorinated lachnumon and its brominated analogs provides a foundation for SAR investigations. Researchers can use lachnumon as the reference chlorinated compound to explore how halogen substitution impacts bioactivity, stability, and target engagement within the mycorrhizin-related chemical space [2].

Comparative Genotoxicity and DNA Interaction Studies

The contrasting Ames test results between lachnumon (non-mutagenic or not reported) and mycorrhizin A (mutagenic) create a unique opportunity for comparative studies. Lachnumon can serve as a non-mutagenic control in experiments designed to dissect the DNA-alkylating properties of mycorrhizin-type compounds or to identify structural determinants of genotoxicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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